二苄基膦酸

描述

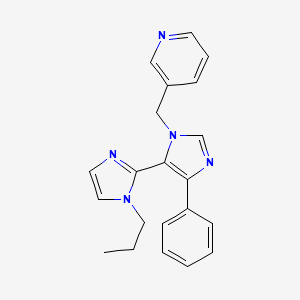

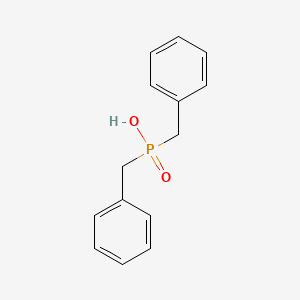

Dibenzylphosphinic acid is a chemical compound with the molecular formula C14H15O2P . It contains a total of 33 bonds, including 18 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 hydroxyl group .

Synthesis Analysis

Dibenzylphosphinic acid has been used in the synthesis of α-aminophosphonates using a multicomponent Kabachnik-Fields reaction . Another synthesis method involves the interaction of α-olefin vinylidene dimers with H3PO2 in an isopropanol medium at 90 °C .

Molecular Structure Analysis

The molecular structure of dibenzylphosphinic acid consists of 15 Hydrogen atoms, 14 Carbon atoms, 2 Oxygen atoms, and 1 Phosphorous atom . The molecular weight is 246.242 Da .

Chemical Reactions Analysis

Dibenzylphosphinic acid has been used as an efficient and simple catalyst for the synthesis of α-aminophosphonates . It has also been used in the preparation of coordination polymers .

科学研究应用

消毒副产物形成

二苄基膦酸在水处理中的影响在消毒副产物研究中很明显。当二氧化氯用作消毒剂时,二苄基膦酸作为水中有机物的一部分,会影响这些副产物的形成。张等人(2001 年)的研究表明,包括二苄基膦酸在内的不同有机基团会导致水消毒过程中副产物的含量不同 (Chang et al., 2001)。

抗氧化和抗胆碱能活性

松萝酸是一种二苄基膦酸衍生物,因其抗氧化和抗胆碱能活性而受到研究。Cetin Çakmak 和 Gülçin (2019) 探索了松萝酸作为具有显著抗氧化特性的天然产物的潜力,强调了其清除各种自由基的功效 (Cetin Çakmak & Gülçin, 2019)。

化学合成和流动操作

二苄基膦酸用于微波辅助直接酯化和酯交换过程中。Kiss、Henyecz 和 Keglevich (2020) 展示了其在合成光学活性试剂中的应用,显示了其在化学合成和流动操作中的重要性 (Kiss et al., 2020)。

钒配合物合成

在配位化学领域,二苄基膦酸在合成钒配合物中起着至关重要的作用。Maass 等人(2016 年)讨论了其在制备三聚和六聚钒配合物中的用途,提供了对复杂结构和在材料科学中的潜在应用的见解 (Maass et al., 2016)。

未来方向

The use of dibenzylphosphinic acid in the synthesis of α-aminophosphonates and coordination polymers suggests potential future directions in the field of organic synthesis . Additionally, the use of similar compounds in the extraction and separation of rare-earth elements suggests potential industrial applications .

属性

IUPAC Name |

dibenzylphosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O2P/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMGVCQVPSHUCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzylphosphinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of dibenzylphosphinic acid, and how does this influence its applications?

A1: Dibenzylphosphinic acid features a phosphorus atom bonded to two benzyl groups (C6H5CH2-) and two oxygen atoms, one of which carries a hydrogen (forming the acidic -OH group). Its molecular formula is C14H15O2P, and it has a molecular weight of 246.25 g/mol. While specific spectroscopic data is not provided in the given abstracts, FTIR, Raman, and NMR spectroscopy are valuable tools for characterizing this compound []. The presence of both aromatic rings (from benzyl groups) and a phosphinic acid moiety contributes to its versatile reactivity. This allows dibenzylphosphinic acid to act as a ligand in coordination chemistry [] and as a building block in materials science, particularly for enhancing flame retardancy in polymers [].

Q2: How does dibenzylphosphinic acid interact with metals to form complexes, and what are the structural characteristics of these complexes?

A2: Dibenzylphosphinic acid acts as a bidentate ligand through its two oxygen atoms from the phosphinic acid group (O2P). This allows it to bridge multiple metal centers, leading to the formation of polynuclear complexes. For instance, it reacts with vanadium precursors to yield trimeric or hexameric vanadium clusters []. These clusters feature a central V3(μ3-O)O2 core where three vanadium ions are bridged by oxygen atoms. Dibenzylphosphinic acid coordinates to these vanadium ions through its O2P groups, creating a complex network of metal-oxygen-phosphorus bonds.

Q3: What is the significance of the aluminum-dibenzylphosphinic acid hybrid nanorods (AOPH-NR) and their impact on material properties?

A3: Aluminum-dibenzylphosphinic acid hybrid nanorods represent a unique class of materials with potential applications in flame retardancy []. These nanorods are synthesized by reacting aluminum hydroxide (ATH) with dibenzylphosphinic acid (DBPA). The resulting AOPH-NR exhibit a highly hybrid structure and superior thermal stability compared to similar compounds synthesized with different phosphinic acids. When incorporated into epoxy resin, AOPH-NR significantly enhances its flame retardancy. This improvement is attributed to the unique morphology and thermal properties of AOPH-NR, which allow for efficient release and migration of phosphorus species during combustion, acting as a flame retardant mechanism. Additionally, the inclusion of AOPH-NR leads to an improvement in the mechanical properties of the epoxy resin [].

Q4: Can dibenzylphosphinic acid be used as a starting material for synthesizing other organophosphorus compounds?

A4: While not directly discussed in the provided abstracts, dibenzylphosphinic acid can potentially serve as a precursor for synthesizing other organophosphorus compounds. The reactivity of the phosphinic acid group, particularly the P-H bond, allows for various chemical transformations. These could include esterification, alkylation, or reactions with electrophiles, offering pathways to access diverse organophosphorus derivatives.

Q5: What analytical techniques are employed to study dibenzylphosphinic acid and its derivatives?

A5: Various analytical techniques are essential for characterizing dibenzylphosphinic acid and its derivatives. FTIR and Raman spectroscopy provide information about the vibrational modes of the molecule, revealing insights into its functional groups and bonding. NMR spectroscopy, particularly 1H and 31P NMR, helps determine the structure and purity of the compound. For metal complexes, single-crystal X-ray diffraction is a powerful tool to elucidate the three-dimensional arrangement of atoms and bonding patterns within the complex []. Thermal analysis techniques like TGA are crucial for understanding the thermal stability and decomposition behavior of these compounds, especially in the context of their flame-retardant properties [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[({2,6-dibromo-4-[5,7-dibromo-6-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B3825682.png)

![5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B3825700.png)

![N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide](/img/structure/B3825711.png)

![2-(acetylamino)-N-[4-(6-{[2-(acetylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B3825720.png)

![N,N'-[carbonylbis(6-hydroxy-3,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B3825760.png)